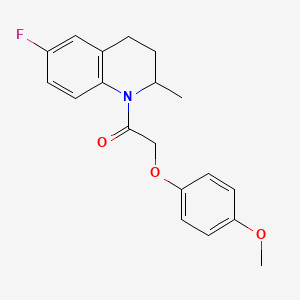![molecular formula C18H18N6O2S B4029578 1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE](/img/structure/B4029578.png)
1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE
Overview
Description
1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a phenyl tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with nitriles under catalytic conditions.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling Reactions: The final step involves coupling the nitrophenyl and phenyl tetrazole moieties to the piperidine ring under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Cyclization: The tetrazole ring can participate in cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Cyclization: Azides, nitriles, copper catalysts.
Major Products:
Reduction of Nitro Group: Formation of an amine derivative.
Substitution Reactions: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
1-Phenyl-5-mercapto-tetrazole: Used as a photographic stabilizer and intermediate in pharmaceuticals.
Piperidine Derivatives: Widely used in pharmaceuticals for their biological activity.
Uniqueness: 1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE is unique due to the combination of the nitrophenyl, phenyl tetrazole, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-24(26)16-10-9-15(22-11-5-2-6-12-22)13-17(16)27-18-19-20-21-23(18)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPSNMNHDRFQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4029497.png)

![(3,4-dimethoxyphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4029515.png)

![2-[2-[(E)-[2,4,6-trioxo-1-(4-phenylmethoxyphenyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4029519.png)
![ethyl 2-[(methoxycarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4029522.png)
![3-(butan-2-yloxy)-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B4029526.png)
methanone](/img/structure/B4029532.png)

![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(NAPHTHALEN-1-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B4029576.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4029585.png)
![6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4029586.png)
![1,1'-(2,6-pyridinediyldicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B4029588.png)

